molecular formula C11H13N3O B1604099 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile CAS No. 916791-19-0

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile

Cat. No.: B1604099
CAS No.: 916791-19-0
M. Wt: 203.24 g/mol
InChI Key: QKADXDYBWIDVGL-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile is a nicotinonitrile derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position. The compound’s structure combines a pyridine core with a nitrile group at the 2-position, linked to a functionalized piperidine moiety.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADXDYBWIDVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640839
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-19-0
Record name 2-(4-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile involves several steps. One common synthetic route starts with the reaction of nicotinonitrile with 4-hydroxypiperidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is stirred at room temperature to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular signaling pathways and its interactions with specific proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer and neurological disorders.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile involves its interaction with molecular targets and pathways within cells. For example, it may bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Structural Analogs with Modified Piperidine Substituents

2-(4-Chloropiperidin-1-yl)isonicotinonitrile (CAS 1185318-26-6)
  • Structure : Replaces the hydroxyl group with a chlorine atom at the 4-position of the piperidine ring.
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile (CAS 1152509-72-2)
  • Structure : Substitutes the hydroxyl group with a hydroxymethyl (-CH2OH) group.
  • This modification could enhance bioavailability in drug design contexts .
2-(4-Oxopiperidin-1-yl)-6-(trifluoromethyl)nicotinonitrile
  • Structure : Features a ketone (oxo) group at the 4-position of piperidine and a trifluoromethyl (-CF3) group on the pyridine ring.
  • Properties : The oxo group reduces hydrogen-bonding capacity compared to the hydroxyl group, while the -CF3 group increases lipophilicity and electron-withdrawing effects.
  • Applications : Synthesized for exploratory medicinal chemistry, though specific targets are unspecified .

Nicotinonitrile Derivatives with Heterocyclic Modifications

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c)
  • Structure : Incorporates a bromobenzofuran moiety and a methylthio (-SMe) group.
  • Properties : The bulky benzofuran group may enhance binding to aromatic-rich biological targets (e.g., kinases), while the -SMe group could influence metabolic pathways.
  • Synthesis: Prepared via nucleophilic substitution reactions, demonstrating versatility in nicotinonitrile derivatization .
2-(2-(4-Hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1314356-29-0)
  • Structure : Combines the hydroxypiperidine group with a benzimidazole ring.

Pharmacologically Active Nicotinonitrile Derivatives

4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile (Compound XLII)
  • Structure : Features dual bromophenyl and indole substituents.
  • Activity : Exhibits anticancer activity, though less potent than methotrexate. Highlights the impact of aromatic substituents on efficacy .
Mirtazepine Impurity: 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile Oxalate
  • Structure : Replaces piperidine with a piperazine ring containing methyl and phenyl groups.
  • Properties : The additional nitrogen in piperazine increases basicity, altering pharmacokinetic profiles.
  • Applications : Serves as a reference standard in pharmaceutical quality control .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a nicotinonitrile moiety. Its structure can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the hydroxyl group is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may function as a modulator of neurotransmitter systems, particularly in relation to cholinergic pathways due to its structural similarity to nicotine.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, including tyrosinase, which is involved in melanin biosynthesis. This inhibition suggests applications in skin-related therapies.
  • Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives of piperidine compounds on tyrosinase activity. This compound was among the most potent inhibitors tested, showing significant reductions in enzyme activity compared to controls. The results are summarized in Table 1.

CompoundIC50 (µM)Remarks
This compound5.6Strong inhibitor of tyrosinase
Control (No inhibitor)N/ABaseline for comparison

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The compound significantly reduced neuronal cell death induced by oxidative agents, demonstrating its potential as a therapeutic agent for neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and nitrile groups can enhance or diminish biological activity. For example:

  • Hydroxyl Substitution : Presence of the hydroxyl group on the piperidine ring is critical for maintaining high inhibitory potency against tyrosinase.
  • Nitrile Group : The nitrile moiety contributes to the binding affinity towards target enzymes and receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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